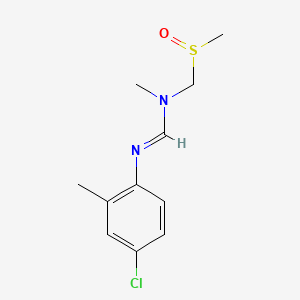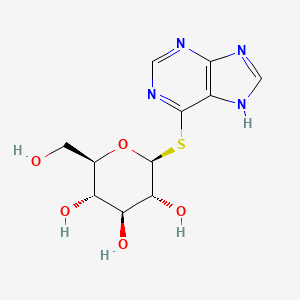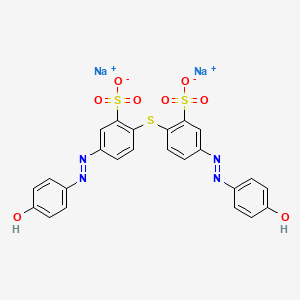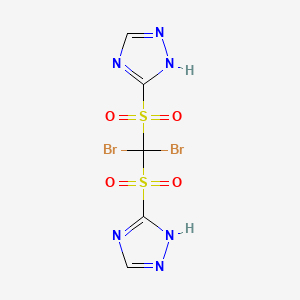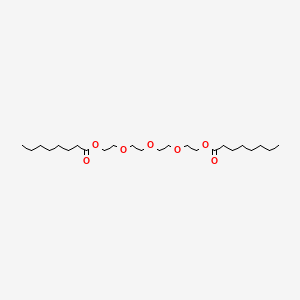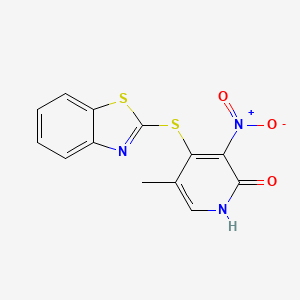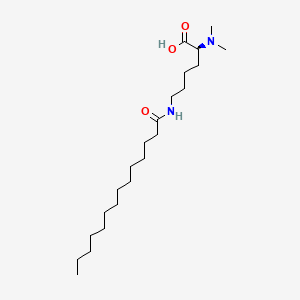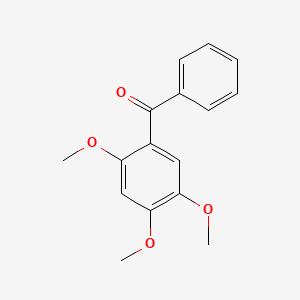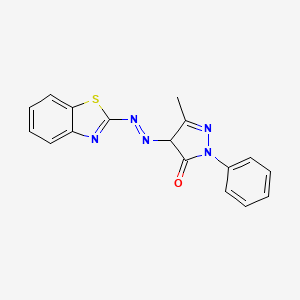![molecular formula C10H13Cl3Si B12672308 Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane CAS No. 93776-57-9](/img/structure/B12672308.png)
Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane is an organosilicon compound with the molecular formula C10H13Cl3Si. This compound is characterized by the presence of a silicon atom bonded to two chlorine atoms, a methyl group, and a phenyl group substituted with a chloromethyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane can be synthesized through the reaction of 1-[(chloromethyl)phenyl]ethylsilane with chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective chlorination of the silicon atom.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and subjected to chlorination. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is then purified through distillation or other separation techniques to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the silicon can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: The compound can react with water to form silanols and hydrochloric acid.
Oxidation: Under certain conditions, the compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran or dichloromethane.
Hydrolysis: Water or aqueous solutions are used as reagents. The reaction can be catalyzed by acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes.
Hydrolysis: The major products are silanols and hydrochloric acid.
Oxidation: The major products are silanols or siloxanes, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. It is also used in the preparation of functionalized silanes and siloxanes.
Biology: The compound is used in the modification of biomolecules and surfaces for biological studies.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane involves the reactivity of the silicon-chlorine bonds These bonds can undergo nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds
Comparación Con Compuestos Similares
Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the phenyl and chloromethyl groups.
Chloromethylsilane: Contains a single chlorine atom bonded to silicon.
Phenylmethylsilane: Contains a phenyl group bonded to silicon but lacks the chlorine atoms.
Uniqueness
Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane is unique due to the presence of both phenyl and chloromethyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
93776-57-9 |
|---|---|
Fórmula molecular |
C10H13Cl3Si |
Peso molecular |
267.6 g/mol |
Nombre IUPAC |
dichloro-[1-[2-(chloromethyl)phenyl]ethyl]-methylsilane |
InChI |
InChI=1S/C10H13Cl3Si/c1-8(14(2,12)13)10-6-4-3-5-9(10)7-11/h3-6,8H,7H2,1-2H3 |
Clave InChI |
IWHBKJVHCLBSEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1CCl)[Si](C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


